4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methyl]-3-methyl-1H-pyrazol-5-ol
Overview
Description
4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound featuring a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methyl]-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-3-methyl-1H-pyrazole with pyridine-3-carbaldehyde under basic conditions, followed by methylation of the resulting intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methyl]-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methyl]-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Indole derivatives: Possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methyl]-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of pyrazole and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-pyridin-3-ylmethyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-7-10(13(20)18-16-7)12(9-4-3-5-15-6-9)11-8(2)17-19-14(11)21/h3-6,12H,1-2H3,(H2,16,18,20)(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAKAAUTTLIMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CN=CC=C2)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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